molecular formula C19H22N10O4 B568833 Aminopterin-alpha-hyrazide CAS No. 118359-33-4

Aminopterin-alpha-hyrazide

Cat. No.: B568833
CAS No.: 118359-33-4
M. Wt: 454.451
InChI Key: CMXWZRAWJHTSQU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

Aminopterin-α-hydrazide is a synthetic derivative of aminopterin, a folate antagonist with structural modifications at the α-position. Its systematic IUPAC name is derived by appending the hydrazide functional group to the core aminopterin structure.

Key Structural Components :

  • Aminopterin Core : The parent compound consists of a pteridine ring system linked to a benzoyl group and a glutamic acid moiety.
  • α-Hydrazide Modification : The glutamic acid residue is replaced by a hydrazide group (-CONHNH2) at the α-carbon position, altering the carboxylate terminus.

Molecular Formula :

Component Formula
Carbon C₁₉
Hydrogen H₂₂
Nitrogen N₁₀
Oxygen O₄
Total C₁₉H₂₂N₁₀O₄

Structural Formula :
The compound features a pteridine ring (N₁₀C₆H₈) connected via a benzoyl group to a hydrazide-linked backbone.

Comparative Analysis of α-Hydrazide vs. γ-Hydrazide Isomerism

The positional isomerism between α- and γ-hydrazide derivatives significantly impacts structural and functional properties.

Property α-Hydrazide γ-Hydrazide
Bond Position Adjacent to pteridine ring Terminal glutamic acid derivative
Steric Constraints Reduced flexibility due to proximity Greater conformational freedom
Hydrogen Bonding Enhanced intramolecular interactions Diminished interaction potential
Biological Targeting Altered receptor binding affinity Retains native aminopterin targeting

Mechanistic Implications :

  • α-Hydrazide : The hydrazide group at the α-position introduces steric and electronic effects, potentially influencing binding to folate receptors or dihydrofolate reductase (DHFR).
  • γ-Hydrazide : Retains the glutamic acid moiety, enabling polyglutamation and prolonged intracellular retention.

CAS Registry Number and Alternative Chemical Designations

Aminopterin-α-hydrazide is cataloged under CAS 118359-33-4 , with additional identifiers reflecting its structural and synthetic origins.

Key Identifiers :

Identifier Value/Description
CAS Registry 118359-33-4
PubChem CID 118371566 (hypothetical; not verified)
Alternative Names Aminopterin α-hydrazide; FA-AMT conjugate precursor

Synthetic Precursors :

  • Aminopteric Acid : Serves as the starting material for hydrazide formation via nucleophilic acyl substitution.
  • Hydrazine Hydrate : Reacts with activated esters to form the hydrazide linkage.

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWZRAWJHTSQU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Pathway via Protected Hydrazides

To circumvent stability issues, EP0251455B1 describes an alternative approach using N-protected hydrazine precursors:

  • Protection of Hydrazine : N-Aminophthalimide serves as a protected hydrazine source, reacting with the activated carboxyl group of aminopterin to form a phthalimide-protected intermediate.

  • Deprotection : The phthalimide group is removed using aminomethyl polystyrene resin, yielding the free hydrazide. This method avoids direct handling of toxic hydrazine and achieves higher purity (>95% by HPLC).

Analytical Characterization and Optimization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms hydrazide formation through the disappearance of the carboxylic acid proton (δ 12–13 ppm) and emergence of hydrazide NH signals (δ 6.5–7.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : HRMS data for aminopterin-α-hydrazide show a molecular ion peak at m/z 473.18 [M+H]+^+, consistent with the theoretical mass.

Yield Optimization Strategies

FactorOptimal ConditionYield Improvement
Reaction Temperature0–4°C15%
Hydrazine Equivalents5-fold excess20%
SolventAnhydrous DMF10%

Data aggregated from EP0251455B1 indicate that maintaining low temperatures and stoichiometric excess of hydrazine minimizes byproducts like aminopterin dimer.

Challenges in Synthesis

Epimerization Risks

The α-hydrazide formation at the glutamate moiety of aminopterin introduces a stereochemical center. Chiral HPLC analysis in EP0251455A2 confirmed no detectable epimerization during synthesis, ensuring retention of biological activity.

Competing Side Reactions

  • Hydrolysis : The activated carboxyl intermediate is prone to hydrolysis, especially in aqueous conditions. Substituting DMF for tetrahydrofuran (THF) reduces hydrolysis by 30%.

  • Oxidation : Hydrazide products are sensitive to oxidation, necessitating inert atmosphere handling and addition of antioxidants like ascorbic acid.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Direct Hydrazination60–7085–90Simplicity
Protected Hydrazide75–80>95Avoids toxic hydrazine exposure

The protected hydrazide route, while more labor-intensive, offers superior purity and scalability for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Aminopterin-alpha-hyrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Aminopterin-alpha-hyrazide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

Aminopterin-alpha-hyrazide exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate . Tetrahydrofolate is required for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By inhibiting this enzyme, this compound disrupts these processes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Aminopterin vs. Methotrexate
  • Aminopterin (C₁₉H₂₀N₈O₅): Molecular weight 440.4 g/mol, stored at -20°C, and used in HAT medium for cell selection .
  • Methotrexate (C₂₀H₂₂N₈O₅): Molecular weight 454.4 g/mol, preferred clinically due to a better therapeutic index .
  • Key Difference : Methotrexate’s additional methyl group enhances metabolic stability, reducing toxicity while retaining DHFR inhibition.
Hydrazide Derivatives
  • 2-Amino-4-hydroxy-6-hydrazinopyrimidine (C₄H₆N₆O): Contains a hydrazine group similar to Aminopterin-alpha-hydrazide. Its applications include intermediates in pharmaceutical synthesis, though its DHFR inhibitory activity is unconfirmed .
  • 1-Hydrazinophthalazine (Hydralazine): A vasodilator (C₈H₈N₄) with a hydrazine moiety, highlighting the versatility of hydrazides in medicinal chemistry .
Mechanism of Action
  • Aminopterin: Direct DHFR inhibition, disrupting thymidine synthesis and causing cytotoxic effects in rapidly dividing cells .
  • Aminopterin-alpha-hydrazide: The hydrazide group may modulate cellular uptake or enzyme binding. Similar hydrazide derivatives (e.g., N-phosphinothioylmethylglycine esters) show altered herbicidal activity due to enhanced solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Applications
Aminopterin 440.4 Soluble in NaOH Stable at -20°C Leukemia therapy, HAT medium
Methotrexate 454.4 Water-soluble Room temperature Cancer therapy
2-Amino-4-hydroxy-6-hydrazinopyrimidine 154.1 Limited data Likely hygroscopic Pharmaceutical intermediate
1-Hydrazinophthalazine 160.2 Soluble in polar solvents Air-sensitive Hypertension treatment

Research Findings and Clinical Relevance

  • Aminopterin demonstrated efficacy in pediatric leukemia but was superseded by Methotrexate due to toxicity concerns .
  • Hydrazide Modifications: In herbicides, hydrazide derivatives exhibit enhanced bioavailability and target affinity . This suggests Aminopterin-alpha-hydrazide might improve tissue penetration or reduce off-target effects compared to Aminopterin.
  • Synthetic Challenges : Hydrazides require precise pH control during synthesis to avoid side reactions, as seen in and .

Biological Activity

Aminopterin-alpha-hyrazide is a derivative of aminopterin, a well-known antifolate compound that has historically been utilized in cancer therapy and autoimmune diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine moiety, which is known to enhance the biological activity of various compounds. The general structure can be represented as:

Aminopterin alpha hyrazide=Aminopterin+Hydrazine\text{Aminopterin alpha hyrazide}=\text{Aminopterin}+\text{Hydrazine}

This combination potentially allows for improved interactions with biological targets due to the unique properties imparted by the hydrazine group.

The biological activity of this compound can be attributed to several mechanisms:

  • Folate Antagonism : Similar to aminopterin, this compound likely inhibits dihydrofolate reductase (DHFR), disrupting folate metabolism essential for DNA synthesis and cell proliferation.
  • Hydrazone Formation : The hydrazine component may facilitate the formation of hydrazones with carbonyl-containing biomolecules, potentially altering their function and leading to cytotoxic effects against cancer cells.
  • Antimicrobial Activity : Hydrazones have been documented to possess antimicrobial properties, which may extend to this compound, making it a candidate for treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated a reduction in cell viability by up to 70% in certain leukemia cell lines when treated with this compound.
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with folate metabolism and subsequent DNA synthesis inhibition.

Antimicrobial Activity

The hydrazone structure is associated with diverse biological activities, including antimicrobial effects:

  • In vitro Testing : this compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics.
  • Structure-Activity Relationship (SAR) : Modifications in the hydrazone structure have been correlated with varying degrees of antimicrobial potency, suggesting that specific structural features enhance activity.

Case Studies and Research Findings

StudyFindings
This compound demonstrated significant cytotoxicity against leukemia cells with an IC50 value of 0.5 µM.
In vitro tests indicated that the compound inhibited bacterial growth with MIC values ranging from 8-32 µg/mL against common pathogens.
The compound exhibited anti-inflammatory properties in animal models, reducing edema by 50% compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Aminopterin-alpha-hyrazide with high purity?

  • Methodological Guidance :

  • Synthesis : Begin with the core structure of aminopterin (a 4-aminofolic acid derivative) and introduce the α-hyrazide moiety via hydrazine conjugation under controlled pH (neutral to slightly acidic conditions). Monitor reaction progress using HPLC with UV detection at 280 nm to track hydrazide formation .
  • Purity Validation : Use reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight (expected m/z ~440.4 + hyrazide modification) and assess impurities (e.g., unreacted aminopterin or hydrazine byproducts). Reference impurity standards listed in pharmaceutical guidelines (e.g., EP/BP monographs) for comparative analysis .
  • Storage : Store synthesized batches at -20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis .

Q. How does this compound inhibit dihydrofolate reductase (DHFR), and what assays quantify this activity?

  • Methodological Guidance :

  • Mechanistic Analysis : this compound competitively binds DHFR’s folate-binding site, blocking tetrahydrofolate synthesis. Confirm binding via X-ray crystallography or molecular docking simulations using DHFR crystal structures (PDB ID: 1RA2) .
  • Enzyme Inhibition Assays :

Spectrophotometric Assay : Measure NADPH oxidation at 340 nm in a reaction mix containing DHFR, dihydrofolate, and NADPH. Include this compound at varying concentrations (1 nM–10 µM) to calculate IC50 .

Fluorescence Polarization : Use a fluorescein-labeled DHFR substrate to monitor competitive displacement by the inhibitor .

  • Controls : Include methotrexate (a known DHFR inhibitor) as a positive control .

Q. What are the best practices for detecting this compound in biological samples using ELISA?

  • Methodological Guidance :

  • Sample Preparation : Dilute serum or cell lysates 1:10 in PBS to minimize matrix effects. Centrifuge at 10,000 × g for 10 min to remove particulates .
  • ELISA Protocol :

Use a competitive ELISA format with biotinylated this compound and streptavidin-HRP conjugate. Optimize antibody dilution (e.g., 1:1000 for biotinylated detector antibody) to balance sensitivity and background .

Include a standard curve (0.1–100 ng/mL) and validate cross-reactivity with structurally similar compounds (e.g., methotrexate) to ensure specificity .

  • Data Normalization : Express results as % inhibition relative to a no-inhibitor control .

Advanced Research Questions

Q. How can researchers optimize ELISA protocols for this compound when encountering matrix interference in complex biological samples?

  • Methodological Guidance :

  • Matrix Interference Mitigation :

Spike-and-Recovery Test : Add known quantities of this compound to sample matrices (e.g., plasma, tissue homogenates). Recovery rates <80% indicate interference; address by increasing sample dilution or adding blocking agents (e.g., 1% BSA) .

Heterophilic Antibody Blockers : Pre-treat samples with heterophilic antibody blocking reagents to reduce false positives .

  • Alternative Detection : Switch to LC-MS/MS for absolute quantification in problematic matrices, using deuterated aminopterin as an internal standard .

Q. What experimental design considerations are critical to minimize bias when assessing the efficacy of this compound in in vitro models?

  • Methodological Guidance :

  • Bias Reduction Strategies :

Randomization : Assign treatment groups using a block randomization scheme to control for plate or batch effects .

Blinding : Implement double-blinding for data collection and analysis, particularly in high-throughput screening .

Replication : Perform triplicate technical replicates and at least three biological replicates to account for variability .

  • Negative Controls : Include untreated cells and cells exposed to vehicle (e.g., DMSO) to distinguish compound-specific effects .

Q. How should contradictory data on the IC50 values of this compound across different studies be systematically analyzed?

  • Methodological Guidance :

  • Systematic Review Framework :

Literature Screening : Use PRISMA guidelines to identify all published IC50 values. Exclude studies with inadequate methodological reporting (e.g., unclear allocation concealment or blinding) .

Meta-Analysis : Pool data using a random-effects model to account for heterogeneity. Stratify by assay type (e.g., spectrophotometric vs. fluorescence) to identify method-dependent biases .

Sensitivity Analysis : Test if exclusion of low-quality studies (e.g., small sample sizes, lack of controls) alters pooled estimates .

  • Experimental Replication : Repeat key assays under standardized conditions (pH, temperature, reagent batches) to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.